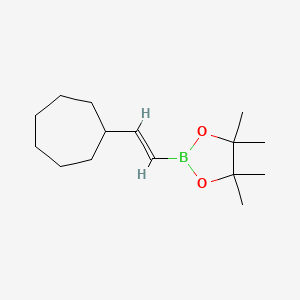
2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cycloheptylethenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cycloheptylethenyl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The cycloheptylethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes and developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronate ester reacts with the palladium-halide complex, transferring the boron-bound carbon to the palladium center.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(2-Cycloheptylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric bulk and unique reactivity of the cycloheptylethenyl group.
4,4,5,5-Tetramethyl-2-(phenylethenyl)-1,3,2-dioxaborolane: Similar structure but with a phenylethenyl group instead of a cycloheptylethenyl group, leading to different reactivity and applications.
2-(Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a cyclohexylethenyl group, which may have different steric and electronic properties compared to the cycloheptylethenyl group.
The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can influence its reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[(E)-2-cycloheptylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-11-13-9-7-5-6-8-10-13/h11-13H,5-10H2,1-4H3/b12-11+ |
InChI Key |
WMICZTRWGGRIPA-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCCCC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















